N-(2-Amino-ethyl)-N-cyclopropyl-N',N'-dimethyl-cyclohexane-1,4-diamine N-(2-Amino-ethyl)-N-cyclopropyl-N',N'-dimethyl-cyclohexane-1,4-diamine
Brand Name: Vulcanchem
CAS No.: 1353945-19-3
VCID: VC8232342
InChI: InChI=1S/C13H27N3/c1-15(2)11-3-5-12(6-4-11)16(10-9-14)13-7-8-13/h11-13H,3-10,14H2,1-2H3
SMILES: CN(C)C1CCC(CC1)N(CCN)C2CC2
Molecular Formula: C13H27N3
Molecular Weight: 225.37 g/mol

N-(2-Amino-ethyl)-N-cyclopropyl-N',N'-dimethyl-cyclohexane-1,4-diamine

CAS No.: 1353945-19-3

Cat. No.: VC8232342

Molecular Formula: C13H27N3

Molecular Weight: 225.37 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Amino-ethyl)-N-cyclopropyl-N',N'-dimethyl-cyclohexane-1,4-diamine - 1353945-19-3

Specification

CAS No. 1353945-19-3
Molecular Formula C13H27N3
Molecular Weight 225.37 g/mol
IUPAC Name 4-N-(2-aminoethyl)-4-N-cyclopropyl-1-N,1-N-dimethylcyclohexane-1,4-diamine
Standard InChI InChI=1S/C13H27N3/c1-15(2)11-3-5-12(6-4-11)16(10-9-14)13-7-8-13/h11-13H,3-10,14H2,1-2H3
Standard InChI Key NLGHULVJSHLZHJ-UHFFFAOYSA-N
SMILES CN(C)C1CCC(CC1)N(CCN)C2CC2
Canonical SMILES CN(C)C1CCC(CC1)N(CCN)C2CC2

Introduction

Synthesis Pathways

The synthesis of N-(2-Amino-ethyl)-N-cyclopropyl-N',N'-dimethyl-cyclohexane-1,4-diamine can be approached through multi-step organic reactions:

  • Cyclohexane Functionalization:

    • Cyclohexane can be functionalized at the 1,4 positions using halogenation followed by amination reactions.

  • Introduction of Cyclopropyl and Dimethyl Groups:

    • Cyclopropanation techniques (e.g., Simmons-Smith reaction) can introduce the cyclopropyl group.

    • Dimethylation of amines can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.

  • Ethylamine Substitution:

    • The ethylamino group can be introduced via alkylation reactions using ethylene diamine derivatives.

Such synthetic routes often require precise control of reaction conditions to avoid over-substitution or side reactions.

Applications

While specific uses of this compound are not readily available, structurally similar compounds are often explored for:

  • Pharmaceutical Research:

    • Polyamines like this compound may exhibit biological activity, including antimicrobial or anticancer properties.

  • Material Science:

    • Amines are precursors in polymer synthesis and surface modification.

  • Catalysis:

    • Amines are frequently used as ligands in coordination chemistry for catalysis.

Analytical Characterization

To confirm the structure and purity of N-(2-Amino-ethyl)-N-cyclopropyl-N',N'-dimethyl-cyclohexane-1,4-diamine, standard analytical techniques would be employed:

TechniquePurpose
NMR SpectroscopyTo determine the chemical environment of protons and carbons in the molecule.
Mass SpectrometryTo confirm molecular weight and fragmentation pattern.
IR SpectroscopyTo identify functional groups (e.g., NH stretching).
X-ray CrystallographyTo resolve the three-dimensional structure if crystalline forms are available.

Safety Considerations

As with any organic amine compound, safety precautions should be observed:

  • Toxicity: Amines can be irritants or toxic; appropriate handling is necessary.

  • Flammability: Organic compounds with low molecular weight may be flammable.

  • Storage: Store in a cool, dry place away from oxidizing agents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator